BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 3,6-Dichlorocarbazole:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,6-Dichlorocarbazole

Cat. No.: B1220011

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,6-
Dichlorocarbazole, a molecule of interest in various fields of chemical and pharmaceutical
research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, presented in a clear and structured format. This guide also
includes detailed experimental protocols and a workflow diagram to aid in the practical
application of this information.

Spectroscopic Data Summary

The empirical formula for 3,6-Dichlorocarbazole is C12H7CIzN, with a molecular weight of
approximately 236.1 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The *H and 3C NMR data for 3,6-Dichlorocarbazole are presented below.

IH NMR (Proton NMR) Data

The 'H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
11.58 S - 1H NH
8.28 d 2.0 2H H-4, H-5
7.52 d 8.6 2H H-1, H-8
7.42 dd 8.6, 2.0 2H H-2, H-7

Solvent: DMSO-ds

13C NMR (Carbon-13 NMR) Data

The 3C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (d) ppm Carbon Type Assignment
138.7 Quaternary (4°) C-4a, C-4b
126.1 Tertiary (3°) C-4,C-5
123.2 Quaternary (4°) C-8a, C-9a
122.8 Quaternary (4°) C-3,C-6
120.2 Tertiary (3°) Cc-2,C-7
112.7 Tertiary (3°) C-1,C-8

Solvent: DMSO-ds

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. High-resolution mass spectrometry (HRMS) provides a very precise mass

measurement.
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Technique lon Calculated m/z Found m/z

HRMS (EI) [M]e+ 234.9956 234.9961

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis also identified the following
major fragments[1]:

o Top Peak (Base Peak): m/z 235
e Second Highest Peak: m/z 199

e Third Highest Peak: m/z 237

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule,
providing information about the functional groups present. While a complete experimental
spectrum with a full peak list is not readily available in the literature, a computational study
using Density Functional Theory (DFT) has been performed on 3,6-Dichlorocarbazole, and
the calculated vibrational frequencies are reported to be in good agreement with experimental
results[2]. Based on the structure of 3,6-Dichlorocarbazole and typical IR absorption ranges,
the following characteristic peaks are expected:

Wavenumber (cm—?) Bond Vibration Functional Group
~3400 N-H stretch Carbazole N-H
3100-3000 C-H stretch Aromatic C-H
1600-1450 C=C stretch Aromatic ring

~800 C-Cl stretch Aryl chloride

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters may require optimization.
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NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified 3,6-Dichlorocarbazole in
0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de).

« Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm to remove any
particulate matter.

e Analysis: Acquire the *H and 3C NMR spectra on a spectrometer. An internal standard, such
as tetramethylsilane (TMS), is typically added for referencing the chemical shifts to O ppm.

Mass Spectrometry (High-Resolution)

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or after separation by gas or liquid chromatography.

« lonization: An appropriate ionization technique is used to generate molecular ions. For this
compound, electron ionization (El) is a suitable method.

o Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio
(m/z).

o Detection: The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

For a solid sample like 3,6-Dichlorocarbazole, the following methods are commonly used:
o KBr Pellet Method:

o Grind a small amount of the sample with dry potassium bromide (KBr) powder.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

o Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
o Attenuated Total Reflectance (ATR) Method:

o Place a small amount of the solid sample directly onto the ATR crystal.
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o Apply pressure to ensure good contact between the sample and the crystal.

o Acquire the IR spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 3,6-Dichlorocarbazole.
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A typical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. PubChemlLite - 3,6-dichlorocarbazole (C12H7CI2N) [pubchemlite.lcsb.uni.lu]
e 2. 3,6-Dichlorocarbazole | C12H7CI2N | CID 236487 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 3,6-Dichlorocarbazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1220011#spectroscopic-data-of-3-6-
dichlorocarbazole-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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